

A Head-to-Head Comparison of Nostocarboline Derivatives' Potency

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Compound of Interest

Compound Name: Nostocarboline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological potency of **Nostocarboline** and its synthesized derivatives. The data presented is compiled from various studies to facilitate the evaluation of these compounds for further research and development.

Data Presentation

The following tables summarize the in vitro potency of **Nostocarboline** and its dimeric derivatives against various targets.

Table 1: Cholinesterase and Trypsin Inhibitory Activity of **Nostocarboline**

Compound	Target Enzyme	IC50 (μM)
Nostocarboline	Acetylcholinesterase (AChE)	5.3[1]
Nostocarboline	Butyrylcholinesterase (BChE)	13.2[2][3][4][5]
2-methylnorharmane	Butyrylcholinesterase (BChE)	11.2[2][3][4]
Nostocarboline	Trypsin	2.8[1]

Table 2: Antiplasmodial and Cytotoxic Activity of **Nostocarboline** and Dimeric Derivatives

Compound	<i>P. falciparum</i> K1 IC50 (nM)	L6 Cells Cytotoxicity IC50 (μ M)	Selectivity Index (SI)
Nostocarboline	190	>90	>470
Dimer with C3 linker	14	3.7	264
Dimer with C4 linker	20	5.3	265
Dimer with C5 linker	23	12.5	543
Dimer with C6 linker	31	>90	>2900
Dimer with C8 linker	121	>90	>740
Dimer with C10 linker	28	1.1	39
Dimer with C12 linker	33	0.6	18

Table 3: Antiprotozoal Activity of **Nostocarboline** and Dimeric Derivatives

Compound	<i>T. b. rhodesiense</i> IC50 (nM)	<i>T. cruzi</i> IC50 (nM)	<i>L. donovani</i> IC50 (nM)
Nostocarboline	2800	>90000	2000
Dimer with C3 linker	110	18000	130
Dimer with C4 linker	110	17000	120
Dimer with C5 linker	110	12000	130
Dimer with C6 linker	120	>90000	150
Dimer with C8 linker	170	>90000	250
Dimer with C10 linker	60	11000	80
Dimer with C12 linker	60	10000	80

Table 4: Antibacterial Activity (MIC in μ g/mL) of **Nostocarboline** Dimers

Compound	S. aureus	S. pneumoniae	E. faecalis	E. coli	P. aeruginosa	C. albicans
NCD9 (C10 linker)	0.5 - 1	0.25	2	8	32	>64
NCD10 (C12 linker)	0.5 - 1	0.25	1	4	16	4

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity.[\[6\]](#)

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[\[6\]](#) Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-Thio-2-nitrobenzoic acid (TNB), a yellow-colored product that can be measured spectrophotometrically at 412 nm.[\[6\]](#) The rate of TNB formation is directly proportional to the AChE activity.[\[6\]](#)

Materials:

- Acetylcholinesterase (AChE)
- Acetylthiocholine iodide (ATCI)
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
- Phosphate Buffer (0.1 M, pH 8.0)
- Test compounds (potential inhibitors)
- 96-well microplate

- Microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of AChE in the assay buffer.
 - Prepare a 10 mM stock solution of DTNB in the assay buffer.
 - Prepare a fresh 14-15 mM stock solution of ATCI in deionized water.
 - Prepare serial dilutions of the test compounds and a positive control (e.g., Donepezil) in the assay buffer.
- Assay in 96-Well Plate (final volume of 200 μ L per well):
 - Add 10 μ L of the AChE working solution to each well (except the blank).
 - Add 10 μ L of the appropriate inhibitor dilution or vehicle to the corresponding wells.
 - Add 150 μ L of the assay buffer to all wells.
 - Pre-incubate the plate at room temperature for 15 minutes.
 - Add 10 μ L of the DTNB solution to each well.
 - To initiate the reaction, add 20 μ L of the ATCI solution to each well.
- Measurement:
 - Immediately measure the absorbance at 412 nm at multiple time points (kinetic reading) or after a fixed incubation time (e.g., 10-20 minutes) at 37°C (endpoint reading).
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute).

- Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
- Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[\[8\]](#)

This conversion is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[\[7\]](#)

Materials:

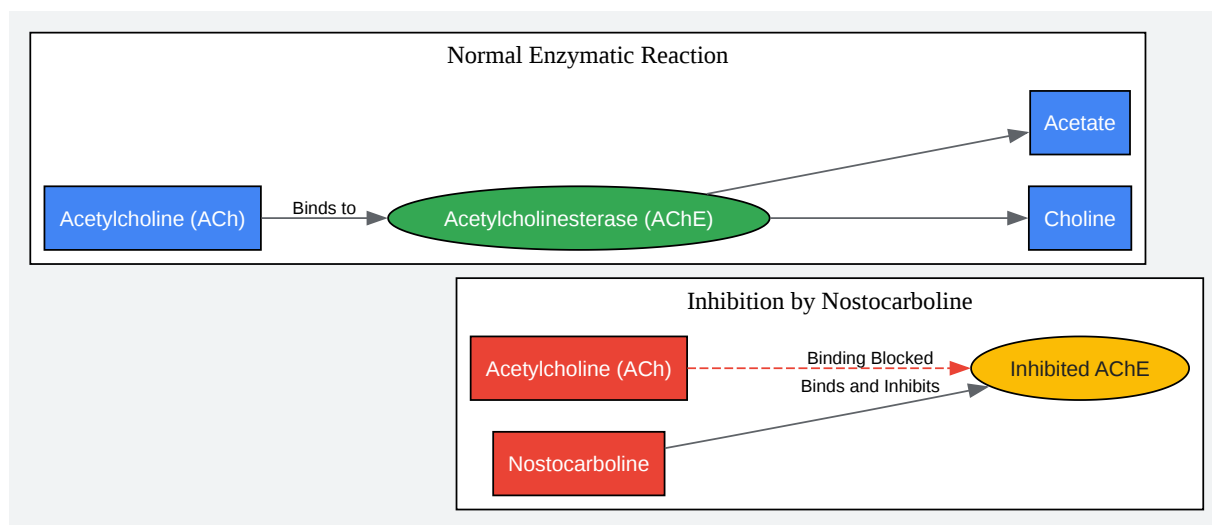
- Cells to be tested (e.g., L6 rat myoblasts)
- Complete cell culture medium
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment:

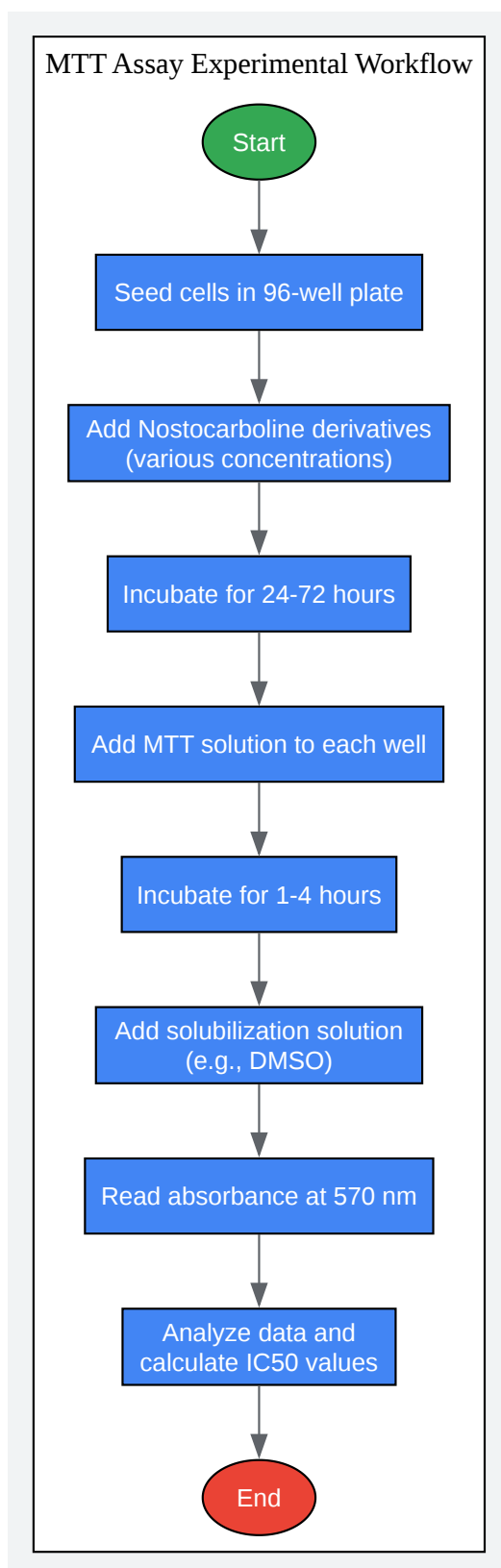
- Treat the cells with various concentrations of the test compounds and a vehicle control.
- Incubate for the desired period (e.g., 24, 48, or 72 hours).
- MTT Incubation:
 - After the incubation period, add 10 μ L of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
 - Incubate the plate for 1 to 4 hours at 37°C, allowing the MTT to be metabolized to formazan.[8]
- Solubilization:
 - Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.[8]
- Measurement:
 - Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance from the readings.
 - Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
 - Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations



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Caption: Mechanism of Acetylcholinesterase Inhibition by **Nostocarboline**.



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Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

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